![molecular formula C11H17N3 B14239632 5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine CAS No. 312728-33-9](/img/structure/B14239632.png)
5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine is a chemical compound with the molecular formula C11H17N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: The parent compound, a basic heterocyclic organic compound.
N-Methylpyridin-3-amine: A derivative with a similar structure but different functional groups.
4-(Methylamino)pyridine: Another derivative with a different substitution pattern.
Uniqueness
5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
312728-33-9 |
|---|---|
Molekularformel |
C11H17N3 |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
5-[4-(methylamino)pent-1-enyl]pyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-9(13-2)4-3-5-10-6-11(12)8-14-7-10/h3,5-9,13H,4,12H2,1-2H3 |
InChI-Schlüssel |
MZYMTZMLWZPRCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=CC1=CC(=CN=C1)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


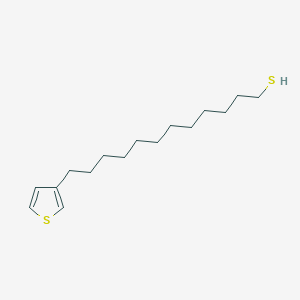
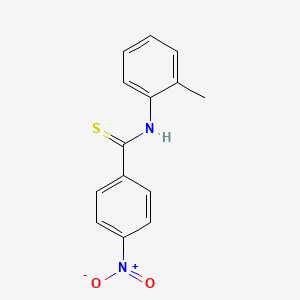
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
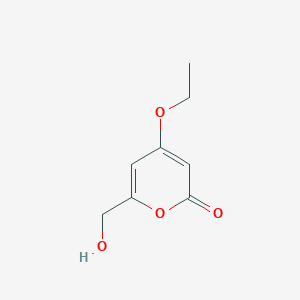

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
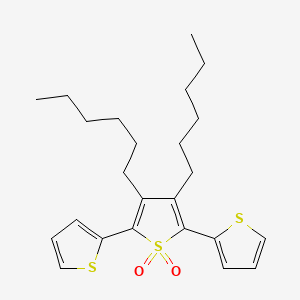
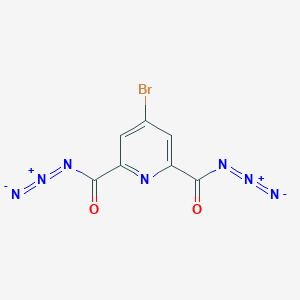
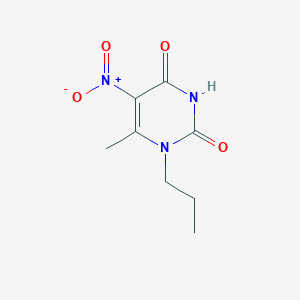
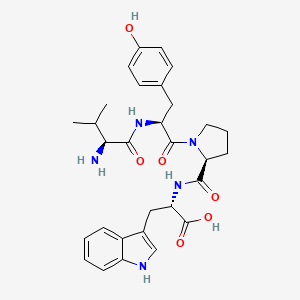
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)

